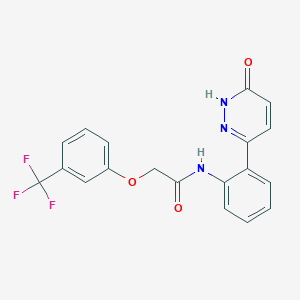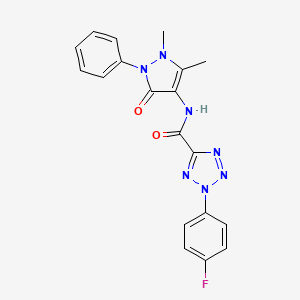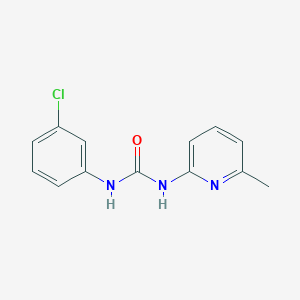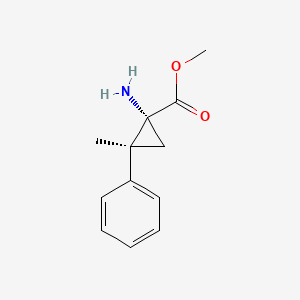![molecular formula C14H13BrOS B2591435 1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene CAS No. 338792-41-9](/img/structure/B2591435.png)
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene is an organic compound with the molecular formula C14H13BrOS It is a brominated aromatic compound that features a benzene ring substituted with a bromine atom and a sulfanyl group linked to a phenoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene can be synthesized through several synthetic routes. One common method involves the reaction of 1-bromo-4-iodobenzene with 2-phenoxyethanethiol in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding hydrocarbon derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrocarbon derivatives with reduced functional groups.
Scientific Research Applications
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals. Its derivatives may exhibit therapeutic effects against various diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The phenoxyethyl and sulfanyl groups can modulate the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The bromine atom can also participate in halogen bonding interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine atom attached to a benzene ring.
4-Bromothiophenol: Contains a bromine atom and a thiol group attached to a benzene ring.
4-Bromoanisole: Features a bromine atom and a methoxy group attached to a benzene ring.
Uniqueness
1-Bromo-4-[(2-phenoxyethyl)sulfanyl]benzene is unique due to the presence of both a bromine atom and a sulfanyl group linked to a phenoxyethyl chain. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to simpler aryl bromides. The phenoxyethyl group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-bromo-4-(2-phenoxyethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrOS/c15-12-6-8-14(9-7-12)17-11-10-16-13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPHJOZMCVKFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

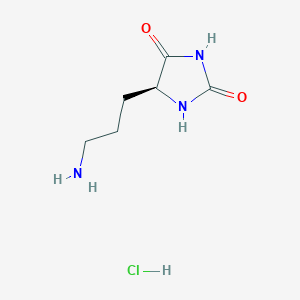
![Rel-methyl (4aS,5aR)-1,4,5,5a-tetrahydro-4aH-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-4a-carboxylate](/img/structure/B2591355.png)
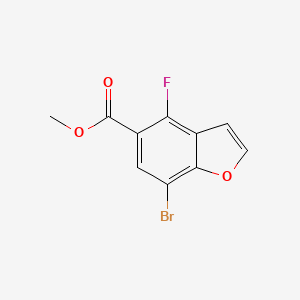

![7-methyl-3-(2-methylpiperidine-1-carbonyl)-N-[3-(propan-2-yl)phenyl]-1,8-naphthyridin-4-amine](/img/structure/B2591361.png)
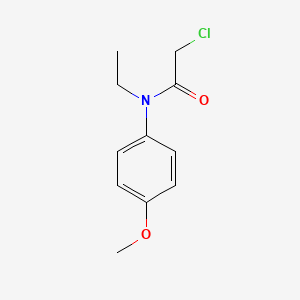

![N-(2,6-difluorobenzyl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2591364.png)
